An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylthiazole-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, including the widely utilized Hantzsch thiazole synthesis, and outlines the key analytical techniques for its structural elucidation and purity assessment.
Synthesis of Ethyl 2-phenylthiazole-5-carboxylate
The synthesis of the thiazole ring system is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a primary and efficient method.[1][2][3] This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of Ethyl 2-phenylthiazole-5-carboxylate, a common approach involves the reaction of a benzoylthioamide with an appropriate α-haloester.
A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with benzamide in the presence of a suitable sulfur source like Lawesson's reagent to form the thiobenzamide in situ, followed by cyclization. Alternatively, the reaction can proceed via a pre-synthesized thiobenzamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
A representative procedure for the synthesis of thiazole derivatives via the Hantzsch method is as follows:
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Thioamide Formation (if necessary): To a solution of benzamide in an anhydrous solvent (e.g., toluene or THF), Lawesson's reagent is added portion-wise. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude thiobenzamide is purified by recrystallization or column chromatography.
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Cyclization: The α-halo ketone (e.g., ethyl 2-bromo-3-oxobutanoate) and the thioamide are dissolved in a suitable solvent such as ethanol or methanol.[1] The mixture is stirred, often with heating, for a specified period (e.g., 30 minutes).[1]
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Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The cooled solution is then poured into a beaker containing a mild base solution, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[1] The resulting precipitate is collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Ethyl 2-phenylthiazole-5-carboxylate.
It is important to note that variations of this protocol exist, including one-pot multi-component reactions where the α-haloketone, thioamide, and other reagents are combined in a single step, often with the aid of a catalyst.[3]
Characterization
The structural confirmation and purity assessment of the synthesized Ethyl 2-phenylthiazole-5-carboxylate are conducted using a combination of spectroscopic and analytical techniques.
2.1 Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the thiazole ring proton, and the ethyl ester group (a quartet and a triplet). The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the C=O of the ester group, C=N and C=S of the thiazole ring, and the aromatic C-H bonds.
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Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of Ethyl 2-phenylthiazole-5-carboxylate.[4]
2.2 Physicochemical Characterization
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Melting Point: The melting point of the purified solid is a crucial indicator of its purity. A sharp melting point range suggests a high degree of purity.
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Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.
Data Presentation
The following tables summarize the expected and reported characterization data for thiazole derivatives, which can be used as a reference for Ethyl 2-phenylthiazole-5-carboxylate.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Expected/Reported Value |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol [5] |
| Melting Point (°C) | 70-72 (for a similar 5-phenylthiazole-2-carboxylic acid ethyl ester)[6] |
| Mass Spectrum (m/z) | M+ peak corresponding to the molecular weight. |
Table 2: Representative ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Note: This is a representative spectrum for a similar thiazole structure, as specific data for the title compound was not available in the search results.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.11 | t | 3H | -OCH₂CH ₃ |
| 4.00-4.03 | q | 2H | -OCH ₂CH₃ |
| 7.20-7.22 | d | 2H | Aromatic H |
| 7.54-7.56 | d | 2H | Aromatic H |
| 5.86 | s | 1H | Thiazole-H |
Table 3: Representative IR Spectroscopic Data (KBr)
Note: This is a representative spectrum for a similar thiazole structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3434 | N-H Stretch (if present as impurity) | |
| 2974 | C-H Stretch (aliphatic) | |
| 1702 | Strong | C=O Stretch (ester) |
| 1518 | C=N Stretch (thiazole ring) | |
| 1476, 1446 | C=C Stretch (aromatic) | |
| 1296, 1164 | C-O Stretch (ester) | |
| 760, 690 | C-H Bending (aromatic) |
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Pathway
Caption: General reaction scheme for the Hantzsch synthesis of Ethyl 2-phenylthiazole-5-carboxylate.
Diagram 2: Experimental Workflow
Caption: A typical workflow for the synthesis and characterization of the target compound.
Diagram 3: Characterization Logic
Caption: Logical flow of analytical techniques for structural confirmation and purity assessment.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
